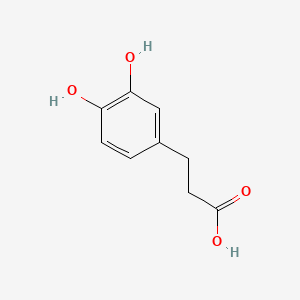

Dihydrocaffeic acid

Übersicht

Beschreibung

Dihydrocaffeic acid, also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid belonging to the group of phenylpropanoic acids. It is characterized by a six-carbon aromatic ring and a three-carbon side chain with a carboxyl group at the end. This compound is found in minor amounts in various plants and fungi and has attracted significant interest due to its potential health benefits and applications in various fields .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dihydrocaffeinsäure kann durch verschiedene chemische und enzymatische Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Hydrierung von Caffeinsäure, wodurch die Doppelbindung in der aliphatischen Seitenkette reduziert wird. Enzyme wie Lipasen, Tyrosinase und Laccasen werden häufig zur Modifizierung der Struktur der Dihydrocaffeinsäure verwendet, wodurch die Bildung von Estern, Phenolidips und funktionalisierten Catecholringen ermöglicht wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von Dihydrocaffeinsäure beinhaltet häufig die Extraktion aus natürlichen Quellen wie Trauben und anderen Pflanzen, gefolgt von Reinigungsprozessen. Der Einsatz biotechnologischer Verfahren, einschließlich mikrobieller Fermentation und enzymatischer Synthese, wird ebenfalls erforscht, um die Ausbeute und Reinheit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydrocaffeinsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Dihydrocaffeinsäure kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Die Reduktion von Dihydrocaffeinsäure beinhaltet typischerweise die Hydrierung unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der Dihydrocaffeinsäure, wie Ester, Amide und oxidierte Formen, die unterschiedliche Eigenschaften und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Dihydrocaffeinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Vorläufer für die Synthese verschiedener Phenolverbindungen und Derivate verwendet.

Biologie: Dihydrocaffeinsäure wird auf ihre antioxidativen Eigenschaften und ihre Rolle bei der Modulation zellulärer Prozesse untersucht.

Medizin: Die Forschung hat gezeigt, dass Dihydrocaffeinsäure potenzielle therapeutische Wirkungen hat, darunter entzündungshemmende, kardioprotektive und neuroprotektive Eigenschaften.

Industrie: Die Verbindung wird in der Lebensmittelindustrie als natürliches Antioxidans und Konservierungsmittel verwendet. .

5. Wirkmechanismus

Dihydrocaffeinsäure übt ihre Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: Sie fängt freie Radikale ab und reduziert oxidativen Stress, indem sie Wasserstoffatome spendet und Radikale stabilisiert.

Entzündungshemmende Wirkungen: Dihydrocaffeinsäure reguliert die Expression von proinflammatorischen Zytokinen wie Interleukin-6 herunter, indem sie die DNA-Methylierung inhibiert und epigenetische Mechanismen moduliert.

Neuroprotektive und kardioprotektive Wirkungen: Die Verbindung moduliert Signalwege, die an Zellüberleben und Apoptose beteiligt sind, und bietet Schutz vor neurodegenerativen und kardiovaskulären Erkrankungen.

Wirkmechanismus

Dihydrocaffeic acid exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms and stabilizing radicals.

Anti-inflammatory Effects: this compound downregulates the expression of pro-inflammatory cytokines such as interleukin-6 by inhibiting DNA methylation and modulating epigenetic mechanisms.

Neuroprotective and Cardioprotective Effects: The compound modulates signaling pathways involved in cell survival and apoptosis, providing protection against neurodegenerative and cardiovascular diseases.

Vergleich Mit ähnlichen Verbindungen

Dihydrocaffeinsäure wird oft mit anderen Phenolsäuren wie Caffeinsäure und Ferulasäure verglichen:

Caffeinsäure: Im Gegensatz zu Dihydrocaffeinsäure enthält Caffeinsäure eine Doppelbindung in ihrer aliphatischen Seitenkette, was ihre Reaktivität und antioxidativen Eigenschaften beeinflusst.

Ähnliche Verbindungen:

- Caffeinsäure

- Ferulasäure

- p-Cumarinsäure

- Sinapinsäure

Dihydrocaffeinsäure zeichnet sich durch ihre einzigartige Kombination aus antioxidativen, entzündungshemmenden und neuroprotektiven Eigenschaften aus, was sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .

Biologische Aktivität

Dihydrocaffeic acid (DHCA) is a phenolic compound derived from caffeic acid, primarily found in coffee and various plants. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes existing research findings on the biological activities of DHCA, highlighting its mechanisms of action and potential health benefits.

Chemical Structure and Sources

This compound is characterized by a catechol ring structure with a three-carbon side chain. Its molecular formula is , and it has a molecular weight of approximately 354.31 g/mol. DHCA is present in various natural sources, including yerba mate and coffee beans, where it is produced as a metabolite during the digestion of chlorogenic acids .

Antioxidant Activity

Mechanisms of Action

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS). Studies have demonstrated that DHCA can enhance the activity of antioxidant enzymes and restore reduced glutathione levels in cells subjected to oxidative stress .

Research Findings

- Cell Studies : In human endothelial cells (EA.hy926), DHCA was shown to mitigate oxidative stress induced by tumor necrosis factor-alpha (TNF-α), leading to improved endothelial function .

- Animal Models : In vivo studies have indicated that DHCA can protect against liver damage caused by oxidative stress, reinforcing its hepatoprotective effects .

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways. Research indicates that DHCA can reduce the expression of inflammatory markers in various cell types, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Studies have highlighted the antimicrobial effects of DHCA against various pathogens. Its efficacy in inhibiting bacterial growth has been attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Anticancer Activity

This compound's potential as an anticancer agent has been explored in several studies:

- Cell Proliferation Inhibition : DHCA has been reported to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Case Studies : In vitro studies demonstrated that DHCA could reduce tumor growth in specific cancer cell lines, suggesting its role as a chemopreventive agent .

Neuroprotective Effects

Emerging research indicates that DHCA may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This activity could be relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAUWHJDUNRCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221919 | |

| Record name | Dihydrocaffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

428 mg/mL | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1078-61-1, 71693-95-3 | |

| Record name | Dihydrocaffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocaffeic acid polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocaffeic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrocaffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL) PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSW0228VUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.